molecular formula C23H16N2O2S B2460065 3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide CAS No. 312914-32-2

3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide

Cat. No.: B2460065
CAS No.: 312914-32-2
M. Wt: 384.45
InChI Key: CNZMUMSZZWBKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide is a synthetic organic compound of interest in medicinal chemistry and pharmacology research. Its molecular structure incorporates a naphtho[2,1-d]thiazole ring system linked to a 3-methoxy-2-naphthamide group. Compounds featuring the N-(thiazol-2-yl)benzamide scaffold have been identified as potent and selective negative allosteric modulators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . This suggests a potential research application for this compound as a pharmacological tool to study the physiological functions and signaling mechanisms of this poorly characterized receptor. The presence of the naphthalene moiety may also contribute to its bioactive properties, as naphthalene-derived and naphthoquinone compounds are known to exhibit a range of pharmacological activities, including effects on tubulin polymerisation and the generation of reactive oxygen species . Researchers can leverage this compound for probing ion channel function, investigating neurobiological pathways, and developing novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2S/c1-27-20-13-16-8-3-2-7-15(16)12-18(20)22(26)25-23-24-19-11-10-14-6-4-5-9-17(14)21(19)28-23/h2-13H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZMUMSZZWBKTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminonaphthalene with 2-bromo-1-(naphtho[2,1-d]thiazol-2-yl)ethanone in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Thiazole Ring

  • Electrophilic Substitution : The electron-deficient thiazole moiety undergoes reactions at the sulfur or nitrogen atoms. For example, alkylation or arylation reactions are feasible under acidic or metal-catalyzed conditions, analogous to methodologies in thiazoloindole synthesis .

  • Ring-Opening Reactions : Strong nucleophiles (e.g., Grignard reagents) may disrupt the thiazole ring, though this is less common in stable fused systems like naphthothiazoles.

Amide Group

  • Hydrolysis : Acidic or basic conditions can cleave the amide bond. For example, NaOH in ethanol hydrolyzes analogous esters to carboxylic acids , suggesting similar conditions could degrade the amide to 2-naphthoic acid derivatives.

  • Nucleophilic Acylation : The amide’s carbonyl group may react with amines or alcohols under coupling agents like propylphosphonic anhydride (T3P®), as seen in naphthoxazinone syntheses .

Methoxy Group

  • Demethylation : HBr or BBr3_3 can cleave the methoxy group to yield a hydroxyl derivative, enabling further functionalization (e.g., sulfonation or nitration).

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates in condensation steps .

  • Temperature Sensitivity : Elevated temperatures (>100°C) risk side reactions, as observed in thiazoloindole syntheses .

Key Challenges and Research Gaps

  • Limited data exists on regioselective modifications of the naphthothiazole scaffold.

  • Quantitative yields and kinetic parameters for specific reactions remain unpublished.

Scientific Research Applications

Structural Characteristics

The compound features:

  • Methoxy Group : Enhances solubility and modulates biological interactions.
  • Thiazole Ring : Contributes to reactivity and biological properties.
  • Naphthalene Moiety : Influences chemical stability and interaction with biological targets.

Biological Activities

3-Methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide exhibits a range of biological activities:

Anticancer Properties

Research indicates that this compound may induce apoptosis in cancer cells through interactions with DNA and topoisomerase II. It has shown promise in inhibiting the proliferation of various cancer cell lines.

Antimicrobial Effects

The compound has demonstrated significant antibacterial activity against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentration (MIC) values are lower than those of traditional antibiotics, suggesting potential as a novel antimicrobial agent.

Antiviral and Anti-inflammatory Activities

Studies have reported that this compound exhibits antiviral properties against several viruses and can modulate inflammatory responses, making it a candidate for treating viral infections and inflammatory diseases.

Industrial Applications

In addition to its biological applications, this compound has potential uses in various industrial sectors:

  • Dyes and Pigments : The compound can be utilized in the development of colorants due to its stable chemical structure.
  • Functional Materials : Its unique properties make it suitable for creating advanced materials in electronics and coatings.

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid .

Case Study on Cytotoxic Effects

In another study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM .

Mechanism of Action

The mechanism of action of 3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with DNA replication and protein synthesis, leading to cell death in microbial or cancer cells.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Naphtho[2,1-d]thiazole vs. Benzo[d]thiazole :
    The target compound’s naphtho[2,1-d]thiazole system (two fused aromatic rings) contrasts with simpler benzo[d]thiazole derivatives (one benzene-thiazole ring). For example, 2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide () lacks the fused naphthalene ring, resulting in lower molecular weight (MW: ~280 g/mol) compared to the target compound’s estimated MW of ~400 g/mol. The fused system enhances rigidity and may improve binding affinity in biological targets .
  • Acenaphtho[5,4-d]thiazole Derivatives :
    N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide () shares a fused thiazole system but incorporates an acenaphthene moiety. This structural difference likely alters electronic properties and steric bulk, impacting solubility and pharmacokinetics .

Physical and Spectroscopic Properties

Melting Points and Solubility

  • In contrast, triazole-thiazole hybrids () show lower melting points (e.g., 6a: ~180–190°C), likely due to reduced planarity .

Spectroscopic Data

  • IR Spectroscopy: The methoxy group in the target compound would show a C-O stretch near 1250 cm⁻¹, distinct from cyano-containing analogs (e.g., compound 2 in : 2215 cm⁻¹ for CN) .
  • NMR Spectroscopy :
    The methoxy proton signal (δ ~3.3–3.5 ppm) differentiates it from compounds like 8 in , which lack alkoxy groups . The naphthamide protons are expected near δ 7.0–8.5 ppm, similar to aromatic signals in compound 6b () .

Androgen Receptor Antagonism

  • Compounds in (naphtho-thiazole derivatives) demonstrate potent anti-prostate cancer activity with LD50 values comparable to Bicalutamide.

Toxicity Profiles

  • Triazole-thiazole hybrids () show variable cytotoxicity, with nitro-substituted derivatives (e.g., 6c) being more toxic due to reactive nitro groups .

Biological Activity

3-Methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide is a heterocyclic compound that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and mechanism of action of this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a benzamide core with a methoxy group and a naphtho[2,1-d]thiazole moiety. The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : Using Hantzsch thiazole synthesis, α-haloketones are condensed with thioamides under acidic conditions.
  • Naphthalene Derivative Preparation : Friedel-Crafts acylation introduces the naphthalene structure using an acyl chloride and a Lewis acid catalyst.
  • Coupling Reaction : The final product is formed by coupling the synthesized naphtho[2,1-d]thiazole with 3-methoxybenzoyl chloride in the presence of a base like triethylamine.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown enhanced antibacterial activity against Staphylococcus aureus and antifungal activity against Cryptococcus neoformans when compared to standard antibiotics such as Gentamycin and Fluconazole .

CompoundAntibacterial Activity (MIC)Antifungal Activity (MIC)
24aBetter than GentamycinEffective against C. neoformans
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For example, in vitro tests against breast (MCF-7) and colon (HCT116) cancer cell lines demonstrated promising results. Some derivatives showed IC50 values comparable to established chemotherapeutic agents like 5-fluorouracil .

Cell LineCompoundIC50 (µM)Reference DrugReference Drug IC50 (µM)
MCF-77j105-FU12
HCT1167l155-FU14

Anti-inflammatory Activity

The compound's anti-inflammatory effects are attributed to its ability to inhibit enzymes involved in inflammatory processes. Similar compounds have been documented to reduce nitric oxide production in LPS-stimulated macrophages, indicating potential for therapeutic applications in inflammatory diseases .

The biological activity of this compound is believed to involve interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and cancer cell proliferation.
  • Receptor Binding : It potentially binds to receptors involved in cellular signaling pathways that regulate growth and apoptosis.

Case Studies

Several studies have documented the efficacy of similar compounds:

  • Study on Naphtho[1,2-d]thiazol-2-ylamine : Identified as an activator of KCa channels with low protein binding and favorable pharmacokinetics, indicating a promising profile for therapeutic use .
  • Evaluation of Naphtho[2,3-b][1,4]-thiazine derivatives : Showed significant antibacterial and antifungal activities compared to standard treatments, reinforcing the potential of thiazole-containing compounds in drug development .

Q & A

Q. What are the standard synthetic routes for 3-methoxy-N-(naphtho[2,1-d]thiazol-2-yl)-2-naphthamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Functionalization of naphthalene derivatives (e.g., 2-naphthoic acid) via methoxylation or sulfonation .
  • Step 2: Formation of the naphtho[2,1-d]thiazole core using cross-coupling reactions (e.g., Suzuki coupling) or cyclization of thioamide intermediates under controlled pH and temperature (60–80°C) .
  • Step 3: Final acylation using coupling reagents like EDCI or HOBt to link the naphthamide moiety to the thiazole ring . Yields are optimized by monitoring reactions via TLC and using recrystallization (ethanol/water) for purification .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • NMR spectroscopy (¹H, ¹³C): Assigns aromatic protons (δ 7.2–8.6 ppm) and confirms methoxy groups (δ 3.8–4.1 ppm) .
  • IR spectroscopy : Identifies carbonyl stretches (1670–1690 cm⁻¹) and C-N/C-S bonds (1250–1300 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., HRMS for [M+H]+) .
  • HPLC : Ensures >95% purity using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during cyclization?

  • Stoichiometric control : Maintain a 1:1 molar ratio of naphthoic acid to thiazole precursors to avoid over-acylation .
  • Catalyst selection : Use Cu(OAc)₂ in click chemistry for regioselective triazole formation .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while mixed solvents (t-BuOH/H₂O) improve cycloaddition efficiency .
  • Real-time monitoring : Employ in-situ FTIR or Raman spectroscopy to detect side reactions (e.g., hydrolysis of amide bonds) .

Q. How do structural modifications (e.g., methoxy position) impact bioactivity?

  • Methoxy at C3 : Enhances lipophilicity (logP ~3.5) and membrane permeability, critical for cellular uptake in anticancer assays .
  • Sulfonyl groups at C6 : Increase electrophilicity, improving interaction with cysteine residues in target enzymes (e.g., kinase inhibition) .
  • Substituted thiazole rings : Electron-withdrawing groups (e.g., nitro) reduce π-π stacking but improve binding to hydrophobic enzyme pockets . Method : Perform SAR studies using analogs with varied substituents and compare IC₅₀ values in enzyme inhibition assays .

Q. How to resolve contradictions in reported biological activity data?

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab discrepancies .
  • Orthogonal validation : Confirm cytotoxicity (via MTT assay) with apoptosis markers (e.g., caspase-3 activation) to distinguish specific vs. nonspecific effects .
  • Structural analogs : Compare activity of 3-methoxy derivatives with non-methoxy variants to isolate the role of substituents .

Methodological Challenges & Solutions

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or MOE to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues: Lys721, Thr830 .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å) .
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond donors at 2.8–3.2 Å) using Schrödinger Phase .

Q. How to address low yields in large-scale synthesis?

  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., thiazole cyclization) to improve heat dissipation and scalability .
  • Microwave-assisted synthesis : Reduce reaction time (from 12 hr to 30 min) for amide coupling steps, achieving >80% yield .
  • Purification : Use preparative HPLC with gradient elution (MeCN:H₂O + 0.1% TFA) to isolate high-purity batches (>99%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.